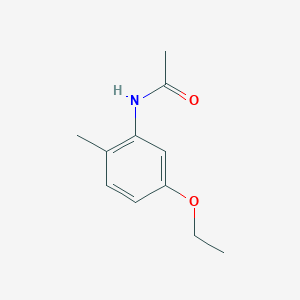

N-(5-ethoxy-2-methylphenyl)acetamide

Description

Contextualization within Acetamide (B32628) Derivatives Research

Acetamide derivatives are a well-established and significant class of organic compounds in the field of chemical science. nih.govrsc.org These compounds, characterized by the presence of an acetamide group (-NHCOCH₃) attached to a larger molecular scaffold, are explored for a wide range of applications, particularly in medicinal chemistry and materials science. researchgate.netchemrxiv.orgnih.gov Researchers have extensively investigated acetamide derivatives for their potential as enzyme inhibitors, with studies focusing on their ability to target enzymes such as butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.govresearchgate.net

The general structure of N-arylacetamides, to which N-(5-ethoxy-2-methylphenyl)acetamide belongs, provides a versatile framework for chemical modifications. Scientists can systematically alter the substituents on the phenyl ring to fine-tune the compound's electronic, steric, and lipophilic properties. These modifications are crucial for optimizing the compound's interaction with biological targets or for tailoring its physical properties for specific applications. The synthesis of N-phenylacetamide derivatives can be achieved through various methods, including the acylation of anilines with acetylating agents. rsc.orgnih.govrsc.org

Significance and Academic Research Relevance in Chemical Science

The academic and research relevance of acetamide derivatives is underscored by their frequent appearance in the scientific literature as scaffolds for drug discovery and as building blocks in organic synthesis. chemrxiv.orgrjptonline.orgnih.gov The amide bond is a fundamental linkage in peptides and proteins, making acetamide derivatives valuable probes for studying biological systems.

However, the significance of any particular derivative is contingent on dedicated research into its unique properties and potential applications. In the case of this compound, the lack of specific studies means its potential contributions to chemical science remain unknown. While its structural features—an ethoxy and a methyl group on the phenyl ring—suggest it could possess interesting biological or material properties, without empirical data, any discussion of its significance would be purely speculative. The absence of this compound in studies focused on the biological evaluation of acetamide derivatives further indicates its unexplored nature. nih.govresearchgate.netnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

N-(5-ethoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-10-6-5-8(2)11(7-10)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFWADAJHPOBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics

Mechanistic Investigations of N-(5-ethoxy-2-methylphenyl)acetamide Formation Pathways

The synthesis of this compound is typically achieved through the N-acetylation of 2-methyl-5-ethoxyaniline. This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, commonly acetic anhydride (B1165640) or acetyl chloride.

The generally accepted mechanism proceeds through a tetrahedral intermediate. researchgate.net The initial nucleophilic attack by the amino group on the carbonyl carbon of acetic anhydride leads to the formation of a transient, unstable tetrahedral intermediate. This intermediate then collapses, with the departure of a stable leaving group, the acetate (B1210297) ion, to yield the protonated amide. Subsequent deprotonation, often facilitated by a weak base or a solvent molecule, results in the final this compound product.

The presence of substituents on the aniline ring significantly influences the nucleophilicity of the amino group and, consequently, the reaction rate. The 2-methyl group, being an electron-donating group, slightly increases the electron density on the aromatic ring through a positive inductive effect, thereby enhancing the nucleophilicity of the nitrogen atom. Conversely, the ortho-position of the methyl group can introduce steric hindrance, potentially slowing down the approach of the bulky acetylating agent. The 5-ethoxy group, also an electron-donating group through resonance, further activates the ring and increases the nucleophilicity of the amino group, thereby facilitating the reaction. The acetyl group, once attached, is an electron-withdrawing group, which reduces the activation effect of the amino group in any subsequent reactions. askfilo.comdoubtnut.comsarthaks.com

Kinetic Studies of Synthetic Reaction Rates and Profiles

Kinetic studies of N-acetylation reactions of substituted anilines provide valuable insights into the factors governing the reaction rate. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles can be inferred from studies on structurally similar anilines. The rate of reaction is primarily dependent on the concentration of both the aniline and the acetylating agent, typically following second-order kinetics.

The electronic effects of the substituents on the aniline ring play a crucial role in determining the reaction rate. Electron-donating groups, such as the methyl and ethoxy groups in 2-methyl-5-ethoxyaniline, increase the rate of reaction by enhancing the nucleophilicity of the amino group. This relationship can be quantified using the Hammett equation, which relates the reaction rate constants of a series of reactions with varying substituents to the electronic properties of those substituents. researchgate.net For the N-acetylation of anilines, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction.

Steric effects also play a significant role, particularly due to the presence of the ortho-methyl group in the reactant. The Taft equation can be employed to separate and quantify the electronic and steric effects of substituents. emerginginvestigators.orgdalalinstitute.comorientjchem.org The ortho-methyl group can sterically hinder the approach of the acetylating agent to the amino group, which may lead to a decrease in the reaction rate compared to an unhindered aniline with similar electronic properties.

The activation energy for the N-acetylation of anilines is influenced by these electronic and steric factors. While a precise value for this compound is not available, studies on related compounds can provide an estimate. For instance, the activation energy for the acetylation of aniline with acetic anhydride in certain solvents has been a subject of computational studies. researchgate.net

| Substituent on Aniline | Relative Rate Constant (k_rel) | Electronic Effect | Steric Effect |

|---|---|---|---|

| H | 1.00 | Neutral | Minimal |

| 4-Methoxy | >1 | Electron-donating (Resonance) | Minimal |

| 2-Methyl | <1 (typically) | Electron-donating (Inductive) | Significant hindrance |

| 4-Ethoxy | >1 | Electron-donating (Resonance) | Minimal |

This table presents a qualitative comparison of relative reaction rates for the N-acetylation of substituted anilines based on general principles of electronic and steric effects. Actual quantitative data would require specific experimental studies.

Influence of Solvent Effects on Reaction Selectivity and Kinetics

The choice of solvent can have a profound impact on the rate and selectivity of the N-acetylation reaction. Solvents can influence the reaction by solvating the reactants and the transition state, thereby altering their relative energies. The effect of the solvent is often related to its polarity, hydrogen bonding capabilities, and dielectric constant. researchgate.netderpharmachemica.comresearchgate.net

Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often found to accelerate the N-acetylation of anilines. researchgate.net These solvents can stabilize the charge separation in the polar transition state of the reaction more effectively than nonpolar solvents, thus lowering the activation energy. researchgate.net Theoretical studies on the acetylation of aniline have shown that aprotic solvents with high dielectric constants, like acetonitrile, can be particularly effective. utn.edu.ar

The solvent's ability to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) also plays a role. nih.govameslab.goviastate.edu Solvents with strong HBA properties can interact with the N-H protons of the aniline, potentially influencing its reactivity. Conversely, HBD solvents can interact with the carbonyl oxygen of the acetylating agent, increasing its electrophilicity.

| Solvent | Dielectric Constant (approx.) | Solvent Type | General Effect on Rate |

|---|---|---|---|

| Acetonitrile | 37.5 | Polar Aprotic | Accelerates |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Accelerates |

| Dichloromethane | 9.1 | Polar Aprotic | Moderate acceleration |

| Ethyl Acetate | 6.0 | Polar Aprotic | Moderate acceleration |

| Water | 80.1 | Polar Protic | Complex effects |

| Ethanol | 24.6 | Polar Protic | Complex effects |

This table provides a general overview of the expected influence of different solvents on the N-acetylation of anilines based on their physical properties and common observations in organic synthesis.

X Ray Crystallography and Solid State Studies

Single Crystal X-ray Diffraction of N-(5-ethoxy-2-methylphenyl)acetamide and Analogues

The crystallographic data for several representative acetanilide (B955) analogues are summarized below. These compounds illustrate the variations in crystal systems and unit cell dimensions that arise from different substitution patterns on the phenyl ring. For instance, the parent compound, acetanilide, crystallizes in the orthorhombic space group Pbca. researchgate.netresearchgate.net The introduction of substituents, such as in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, results in the same crystal system but with different unit cell parameters. iucr.orgresearchgate.net A hydrated analogue, N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate, crystallizes in the triclinic system. researchgate.net

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| N-(2-Methylphenyl)acetamide | C₉H₁₁NO | Orthorhombic | Pbca | a = 8.9608(10) Å b = 12.4784(17) Å c = 15.012(2) Å α = β = γ = 90° | researchgate.net |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | Orthorhombic | Pbca | a = 14.2323(6) Å b = 7.6198(3) Å c = 19.8463(8) Å α = β = γ = 90° | researchgate.net |

| N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate | C₁₄H₂₀N₂O₃·H₂O | Triclinic | P1 | a = 7.0560(3) Å b = 10.2859(6) Å c = 10.7234(6) Å α = 87.572(3)° β = 73.326(3)° γ = 79.876(3)° | researchgate.net |

| N-phenyl-2-(phenylsulfanyl)acetamide | C₁₄H₁₃NOS | Monoclinic | P2₁/c | a = 9.4211(4) Å b = 26.5492(12) Å c = 10.6698(5) Å α = γ = 90° β = 101.959(2)° | nih.gov |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

The crystal packing of acetanilide derivatives is predominantly governed by a network of intermolecular hydrogen bonds, with the amide functional group playing a central role. acs.org The most common and structurally significant interaction is the N–H···O=C hydrogen bond, which links adjacent amide groups. This interaction typically results in the formation of one-dimensional chains or "ribbons" of molecules, a recurring motif in the crystal structures of acetanilides. researchgate.netnih.govresearchgate.net

In the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, molecules are linked into chains propagating through the structure by conventional N–H···O=C hydrogen bonds, forming what is known as an amide catemer. iucr.orgresearchgate.net In this case, the packing adopts a crossed herringbone-like pattern rather than face-to-face π–π stacking. iucr.org

Conformational Analysis from Crystal Structures

The conformation of acetanilide derivatives, particularly the degree of planarity between the phenyl ring and the acetamide (B32628) side chain, is a key structural feature revealed by X-ray crystallography. Theoretically, the phenyl ring and the amide group form a conjugated system, which would favor a coplanar arrangement. acs.org However, steric and electronic effects from substituents, as well as intermolecular interactions within the crystal, can lead to significant deviations from planarity.

The degree of twisting is often quantified by the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group. In the parent acetanilide molecule, this twist is relatively small. acs.orgresearchgate.net However, the introduction of substituents, especially at the ortho position, can induce significant conformational changes due to steric hindrance.

A notable example is N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, where steric interference from the ortho methyl group causes the acetamide substituent to be twisted considerably out of the phenyl plane, with a measured dihedral angle of approximately 47.24°. iucr.orgresearchgate.net In contrast, the methoxy (B1213986) group in the same molecule remains nearly coplanar with the ring. iucr.orgresearchgate.net Similarly, in N-(2-Methylphenyl)acetamide, the acetamide unit is also found to be slightly twisted with respect to the 2-methylphenyl substituent. researchgate.net This demonstrates that the conformational flexibility of the amide linkage is a critical factor in determining the molecular structure in the solid state.

Polymorphism and Anhydrous/Hydrate Forms Investigation

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science and pharmaceuticals. acs.orgresearchgate.net Different polymorphs of the same compound can exhibit different physical properties. Acetanilide derivatives are known to exhibit polymorphism. For instance, a systematic study of monosubstituted acetanilides revealed that N-(2-chlorophenyl)acetamide can crystallize in at least two different forms: a monoclinic and an orthorhombic polymorph. acs.orgresearchgate.net The existence of multiple crystalline forms highlights the subtle balance of intermolecular forces that can lead to different stable packing arrangements.

Structure Property Relationships Spr

Influence of Substituent Effects on Electronic Structure and Reactivity

The electronic character of N-(5-ethoxy-2-methylphenyl)acetamide is primarily determined by the electronic effects of the substituents on the aromatic ring. The acetamido group, the ethoxy group, and the methyl group each contribute to the electron density distribution and, consequently, the reactivity of the molecule.

The acetamido group generally acts as an ortho-, para-director in electrophilic aromatic substitution reactions. However, it can also weakly deactivate the ring towards electrophiles. The ethoxy group at the meta-position relative to the acetamido group is an activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. The methyl group at the ortho-position is also an activating, ortho-, para-directing group through an inductive effect.

In related substituted acetanilides, the interplay of such substituent effects has been shown to direct further chemical modifications. For instance, in the case of N-(4-methoxy-2-methyl)acetamide, the electron-donating 4-methoxy group directs nitration to the position ortho to itself (C5), while the acetamido group weakly deactivates the ring ortho to the amide. nih.gov This results in preferential nitration at the C5 position. nih.gov A similar directive effect can be anticipated for this compound, where the positions ortho and para to the activating ethoxy and methyl groups would be favored for electrophilic attack.

Table 1: Electronic Effects of Substituents on the Phenyl Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Acetamido (-NHCOCH₃) | 1 | Weakly deactivating, ortho, para-directing | Modulates reactivity towards electrophiles |

| Methyl (-CH₃) | 2 | Activating, ortho, para-directing (Inductive) | Enhances reactivity at ortho and para positions |

| Ethoxy (-OCH₂CH₃) | 5 | Activating, ortho, para-directing (Resonance) | Strongly enhances reactivity at ortho and para positions |

Stereochemical Aspects and Conformational Landscapes

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and properties. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

A key feature of acetanilides is the potential for cis-trans isomerism (E/Z configuration) around the amide C-N bond due to its partial double bond character. scielo.br This hindered rotation can lead to the existence of multiple stable conformers in solution. scielo.br The acetamide (B32628) group's orientation relative to the phenyl ring is a significant factor. In many substituted acetanilides, the acetamide group is twisted out of the plane of the phenyl ring to varying degrees due to steric hindrance from ortho-substituents. nih.govresearchgate.net For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is twisted out of the phenyl plane by a dihedral angle of 47.24 (6)°. nih.govresearchgate.net Given the presence of an ortho-methyl group in this compound, a similar non-planar arrangement is expected.

The orientation of the ethoxy group also contributes to the conformational profile. In N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the ethoxy group is nearly coplanar with the phenyl ring, with a C2—C1—O1—C7 torsion angle of 1.43 (8)°. nih.gov This suggests that the ethoxy group in this compound may also favor a conformation where the oxygen is close to the plane of the ring to maximize resonance stabilization.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for exploring the conformational space of such molecules and identifying the most stable conformers. scielo.br These studies can predict the relative energies of different rotamers and the barriers to their interconversion. scielo.brresearchgate.net

Table 2: Predicted Torsion/Dihedral Angles in this compound based on Analogs

| Torsional Angle | Description | Expected Value/Range | Rationale/Reference Compound |

|---|---|---|---|

| Phenyl-N-C=O | Twist of acetamide group relative to phenyl ring | Significant deviation from 0° | Steric hindrance from ortho-methyl group, similar to N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide nih.govresearchgate.net |

| C-C-O-C (Ethoxy) | Orientation of the ethoxy group | Near 0° or 180° | Planarity observed in N-(4-Ethoxy-2,5-dinitrophenyl)acetamide to maximize resonance nih.gov |

| Amide C-N Bond | Rotation around the amide bond | Hindered rotation leading to E/Z isomers | Partial double bond character of the amide linkage scielo.br |

Intermolecular Interactions and Their Impact on Bulk Material Properties

The bulk properties of this compound, such as its crystal structure and melting point, are dictated by the nature and strength of its intermolecular interactions. The primary interactions expected for this molecule are hydrogen bonds and van der Waals forces.

The acetamide group is a key player in forming intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor. In the crystal structures of related compounds, N-H···O hydrogen bonds are a common and dominant feature, often linking molecules into chains or layers. nih.govnih.gov For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, N-H···O(carbonyl) hydrogen bonds assemble the molecules into chains. nih.gov The presence of an ortho-substituent can sometimes favor intramolecular hydrogen bonding, as seen in N-(4-methoxy-2-nitrophenyl)acetamide where an intramolecular N—H⋯O bond is formed with the ortho-nitro group. nih.gov However, with a methyl group at the ortho position in the title compound, intermolecular hydrogen bonding is more likely to dominate the crystal packing.

Table 3: Potential Intermolecular Interactions and Their Effect on Bulk Properties

| Interaction Type | Donor/Acceptor Groups | Expected Influence on Bulk Properties |

|---|---|---|

| N-H···O Hydrogen Bond | N-H (donor), C=O (acceptor) | Primary determinant of crystal packing, leading to higher melting and boiling points. nih.govnih.gov |

| C-H···O Hydrogen Bond | C-H (phenyl, methyl, ethoxy), C=O or O(ethoxy) | Contributes to the stability of the crystal lattice. nih.gov |

| van der Waals Forces | Phenyl rings, alkyl groups | Influence molecular packing and density. nih.gov |

| π-π Stacking | Phenyl rings | Possible interaction influencing crystal packing, though may be hindered by substituents. |

Analytical Method Development and Validation for Chemical Purity and Quantification

Chromatographic Methods

Chromatographic techniques are paramount for the separation and quantification of N-(5-ethoxy-2-methylphenyl)acetamide from its potential impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a non-polar stationary phase with a polar mobile phase.

A representative RP-HPLC method for the purity determination and quantification of this compound can be developed using a C18 column. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer, to ensure optimal separation and peak shape. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis. pensoft.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which can be determined by acquiring a UV spectrum of the compound. For many aromatic acetamides, this is typically in the range of 220-260 nm. pensoft.netresearchgate.net

For the analysis of potential enantiomers of this compound, should it possess a chiral center, specialized chiral stationary phases (CSPs) are required. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers under normal-phase, reversed-phase, or polar organic modes. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C pensoft.netresearchgate.net |

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. This compound, with an appropriate derivatization if necessary to increase its volatility, can be analyzed by GC-MS. This method is particularly useful for identifying and quantifying trace-level impurities, including residual solvents and by-products from the synthesis process. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification. jmchemsci.com

Table 2: Representative GC-MS Method Parameters for Impurity Profiling of this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

Spectrophotometric Analytical Techniques (e.g., UV-Vis for Quantification)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk form or in simple solutions, provided that no interfering substances absorb at the same wavelength. The method is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law). nih.govekb.eg

To develop a UV-Vis spectrophotometric method, a solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). nih.gov A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. nih.govekb.eg

Table 3: Illustrative Parameters for UV-Vis Spectrophotometric Quantification

| Parameter | Description |

|---|---|

| Instrument | Double Beam UV-Vis Spectrophotometer |

| Solvent | Methanol |

| Wavelength (λmax) | To be determined experimentally (e.g., 245 nm) |

| Calibration Range | e.g., 5-25 µg/mL |

| Path Length | 1 cm (standard quartz cuvette) |

Method Validation Parameters: Accuracy, Precision, Robustness, Linearity, Detection, and Quantitation Limits

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should encompass the following parameters: pensoft.netresearchgate.net

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a standard) and comparing the measured value to the true value. Recovery studies, where a known amount of the analyte is added to a sample matrix, are also performed. ekb.eg

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ekb.eg

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. The correlation coefficient (r²) is a measure of the linearity. nih.gov

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 4: Illustrative Validation Parameters and Acceptance Criteria

| Parameter | Illustrative Finding | Acceptance Criterion |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | RSD ≤ 2.0% |

| Linearity (r²) | 0.9995 | r² ≥ 0.999 |

| LOD | 0.05 µg/mL | Reportable |

| LOQ | 0.15 µg/mL | Reportable and within linear range |

| Robustness | No significant change in results with minor variations in method parameters | The method should remain reliable |

Information regarding this compound is not available in the public domain.

Extensive research for scientific literature on the chemical compound this compound has yielded no specific information regarding its supramolecular chemistry, non-covalent interactions, or self-assembly properties.

As of the current date, there appear to be no published studies detailing the crystal structure or an in-depth analysis of the intermolecular forces that govern the behavior of this particular molecule. Consequently, a scientifically accurate and detailed article on its supramolecular chemistry and self-assembly, as per the requested outline, cannot be generated.

The exploration of non-covalent interactions and the design principles for self-assembled architectures are contingent upon experimental data, primarily from X-ray crystallography and other advanced analytical techniques. Without such foundational research, any discussion on these topics for this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific supramolecular characteristics of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Strategies

The synthesis of acetamides, including N-(5-ethoxy-2-methylphenyl)acetamide, has traditionally relied on conventional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. The future of its synthesis lies in the adoption of greener, more efficient, and economically viable strategies that align with the principles of sustainable chemistry.

Furthermore, innovative strategies such as decarboxylative aminoformylation are being developed to reduce the consumption of nitrogen-containing reagents, thereby lowering costs and pollution potential. acs.org The application of these modern synthetic protocols to the production of this compound could significantly improve its sustainability credentials.

| Strategy | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Amidation | Reaction of an amine with an acyl chloride or anhydride (B1165640). | Well-established and generally high-yielding. | Current standard method, but with environmental drawbacks. |

| Direct Amidation (Solvent-Free) | Direct reaction of an ester and an amine, often mediated by a simple base. rsc.org | Reduces solvent waste, simplifies workup, and is atom-economical. rsc.org | A greener alternative that could streamline production and reduce costs. |

| Catalytic Amidation | Use of catalysts (e.g., heterogeneous catalysts like Nafion-H) to facilitate the reaction. rsc.org | Catalyst can be recycled, milder reaction conditions may be possible. rsc.org | Offers a pathway to a more sustainable and repeatable manufacturing process. |

| Decarboxylative Aminoformylation | A method that significantly reduces the amount of nitrogen-containing reagents required. acs.org | Environmentally friendly, cost-effective, and reduces pollution potential. acs.org | An advanced, sustainable approach for future large-scale synthesis. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing the novel synthetic strategies discussed above requires a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques, particularly those utilizing in-line fiber-optic probes, are poised to revolutionize how the synthesis of this compound is monitored and controlled.

Real-time monitoring using methods like Fourier-transform infrared (FTIR) spectroscopy with an attenuated total reflection (ATR) probe allows for the continuous tracking of reactant consumption and product formation without the need for sampling. jascoinc.comresearchgate.net This provides immediate insight into the reaction's progress, enabling precise control over parameters such as temperature and reagent addition. Other techniques, including Raman and UV/Vis spectroscopy, also offer powerful, non-invasive means to analyze reaction mixtures in real time. mdpi.comlongdom.org The data gathered from these probes can be used to build kinetic models, identify potential side reactions, and ensure consistent product quality, ultimately leading to more efficient and robust synthetic processes. researchgate.net

| Spectroscopic Technique | Principle | Information Gained | Applicability to Synthesis Monitoring |

|---|---|---|---|

| FTIR-ATR | Measures the absorption of infrared radiation by molecular vibrations at a crystal-sample interface. jascoinc.com | Concentrations of functional groups (e.g., C=O, N-H), identification of reactants, products, and intermediates. researchgate.net | Excellent for monitoring the key transformations in acetamide (B32628) synthesis. |

| Raman Spectroscopy | Analyzes the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. longdom.org | Structural information, tracking of specific chemical bonds, and suitability for aqueous and solid-phase reactions. | Complementary to FTIR, especially for symmetric bonds and reactions in aqueous media. |

| UV/Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, often related to electronic transitions. mdpi.com | Concentration of chromophoric species, reaction kinetics. researchgate.net | Useful for tracking aromatic starting materials and products. |

| Fluorescence Spectroscopy | Detects the emission of light from a sample that has absorbed photons, highly sensitive for fluorescent molecules. longdom.org | Detection of trace components, study of molecular interactions. mdpi.com | Applicable if any species in the reaction pathway are fluorescent. |

Refined Computational Models for Enhanced Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work. acs.org For this compound, refined computational models can accelerate the discovery of new derivatives and applications by providing insights that would be time-consuming or costly to obtain through laboratory experiments alone.

Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to predict the three-dimensional structure, stability, and electronic properties of the molecule. nih.gov Density Functional Theory (DFT) calculations can provide accurate predictions of spectroscopic data (such as NMR and IR spectra), which can aid in structural characterization. mit.edu Furthermore, machine learning models, trained on large datasets of known molecules, can predict a wide range of properties, including solubility, potential biological activity, and toxicity, for this compound and its hypothetical derivatives. nih.govacs.org These predictive models can be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and testing, thereby streamlining the research and development process. nih.gov

| Model/Method | Description | Predicted Properties for this compound |

|---|---|---|

| Quantum Mechanics (QM) | Solves the Schrödinger equation to model electronic structure. High accuracy but computationally expensive. acs.org | Accurate 3D geometry, electronic properties, reaction mechanisms, spectroscopic signatures (IR, NMR). nih.gov |

| Density Functional Theory (DFT) | A class of QM methods that models electron density. Offers a good balance of accuracy and computational cost. mit.edu | Molecular orbital energies, reactivity indices, vibrational frequencies. mit.edu |

| Molecular Mechanics (MM) | Uses classical physics (force fields) to model molecular behavior. Faster but less accurate than QM. nih.gov | Conformational analysis of flexible parts of the molecule (e.g., ethoxy group). |

| Machine Learning (ML) | Algorithms trained on existing chemical data to make predictions for new molecules. acs.org | Physicochemical properties (solubility, logP), potential bioactivity, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov |

Integration with Materials Science for Novel Functional Applications

While many acetamide derivatives are explored for their biological activity, there is a growing interest in integrating such organic molecules into advanced materials to create novel functionalities. ontosight.ai The unique structure of this compound, with its aromatic ring, amide linkage, and ether group, provides multiple points for functionalization and incorporation into larger material systems.

One promising avenue is the use of this compound or its derivatives as ligands for the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. wikipedia.org The amide and ethoxy groups could coordinate with metal centers, while the phenyl ring could be further functionalized to tune the pore size and chemical environment within the framework. Another potential application is in the development of functional polymers. The acetamide moiety could be incorporated into a polymer backbone or as a pendant group to influence properties such as thermal stability, solubility, or biocompatibility. Research in this area could lead to the development of new materials for sensors, smart textiles, or biomedical devices. acs.org

| Material Class | Potential Role of this compound | Resulting Functional Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker after modification to include additional coordination sites (e.g., carboxylic acids). wikipedia.org | Selective gas adsorption, heterogeneous catalysis, chemical sensing. wikipedia.org |

| Functional Polymers | Incorporated as a monomer or a modifying agent into polymer chains. | Polymers with tailored thermal properties, specific solubility characteristics, or enhanced biocompatibility. acs.org |

| Hydrogels | Cross-linking agent or functional component within a hydrogel network. | Stimuli-responsive materials, drug delivery systems, tissue engineering scaffolds. |

| Solid Electrolytes | As a component in mixed amide-hydride systems for solid-state batteries. acs.org | Improved ionic conductivity and stability in energy storage devices. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.